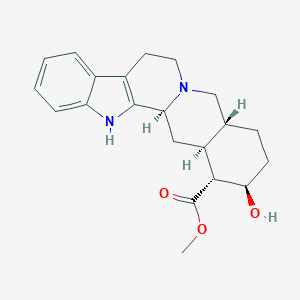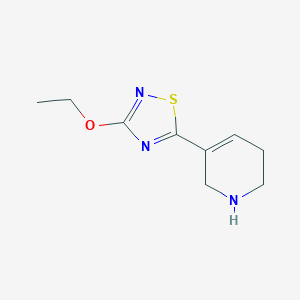
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including medicinal chemistry, drug discovery, and environmental science.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways in the body. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the growth of cancer cells and reduces the risk of tumor metastasis. This compound has been shown to have a protective effect on the liver and kidneys and can improve their function.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It also exhibits potent biological activities, making it an excellent starting material for drug discovery. However, one of the limitations is that it is not very soluble in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research on Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI). One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of this compound and develop new derivatives with improved biological activities.
Conclusion:
In conclusion, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound with unique properties that make it an excellent starting material for drug discovery and medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, antitumor, and antifungal activities. Although its mechanism of action is not fully understood, it has been shown to inhibit specific enzymes and pathways in the body. Future research on this compound can lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) can be synthesized using various methods. One of the most common methods is the reaction between 3-ethoxy-1,2,4-thiadiazole-5-carboxylic acid and 2,3,5,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has numerous scientific research applications. It is widely used in medicinal chemistry as a starting material for the synthesis of various drugs. This compound has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It is also used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Propriétés
Numéro CAS |
122683-63-0 |
|---|---|
Nom du produit |
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) |
Formule moléculaire |
C9H13N3OS |
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
Clé InChI |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
SMILES canonique |
CCOC1=NSC(=N1)C2=CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



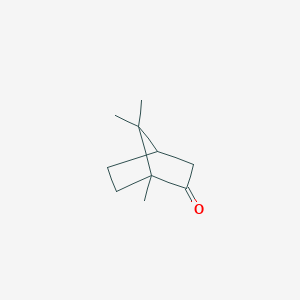
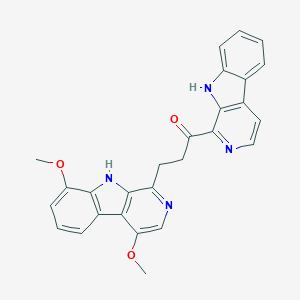
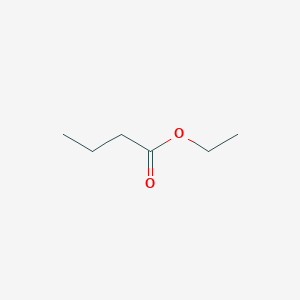
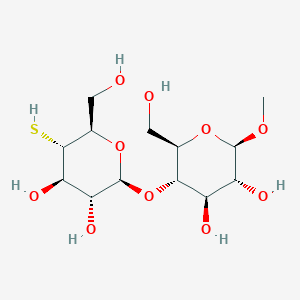
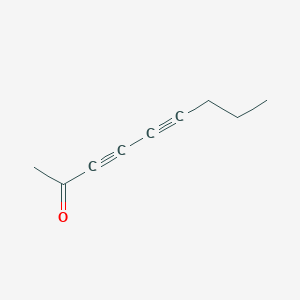
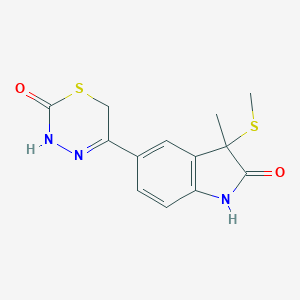
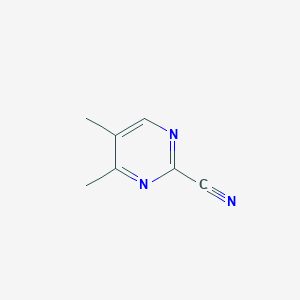
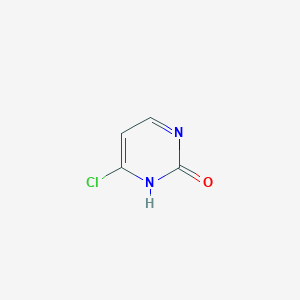
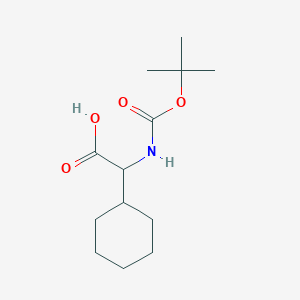
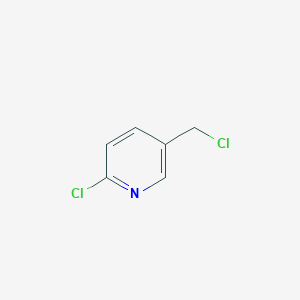
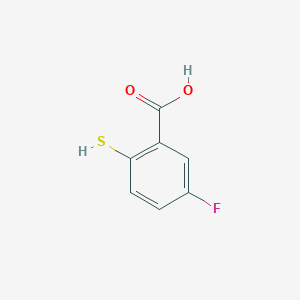
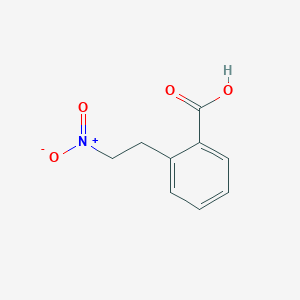
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
